molecular formula C15H17NO2S2 B2818075 N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide CAS No. 2034506-74-4

N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide

Cat. No. B2818075
CAS RN: 2034506-74-4
M. Wt: 307.43
InChI Key: PPCWUYTTXXZMCS-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s considered to be a structural alert with the formula C4H4S . Benzenesulfonamide is a type of sulfonamide where the sulfonamide group is attached directly to a benzene ring. Sulfonamides have a wide range of applications, including in the synthesis of dyes and drugs .


Molecular Structure Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It’s soluble in most organic solvents like alcohol and ether but insoluble in water .


Chemical Reactions Analysis

Thiophene derivatives show high antimicrobial activity against various microbial infections . They are used in the synthesis of various biologically active compounds .


Physical And Chemical Properties Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It’s soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Fungicidal Activity

N-(thiophen-2-yl) nicotinamide derivatives, including our compound of interest, have been investigated for their fungicidal properties. These derivatives were designed by splicing the nitrogen-containing heterocycle nicotinic acid with the sulfur-containing heterocycle thiophene . The in vivo bioassay results demonstrated that certain derivatives exhibited excellent fungicidal activities against cucumber downy mildew (CDM), a common plant pathogen. Specifically, compounds 4a and 4f showed remarkable efficacy, surpassing commercial fungicides like diflumetorim and flumorph . Further optimization of these lead compounds could yield potent fungicides for crop protection.

Heterocycle Synthesis

The synthesis of N-(thiophen-2-yl) nicotinamide derivatives involves the modification of natural products and the active substructure splicing method. By combining the structural elements of nicotinic acid and thiophene, researchers have created novel heterocyclic molecules with potential applications beyond fungicides . Understanding the synthetic pathways and optimizing these derivatives can lead to further advancements in heterocycle chemistry.

Paal–Knorr Reaction

The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P~4~S~10~), plays a crucial role in the synthesis of thiophene derivatives. This reaction allows for the efficient incorporation of sulfur atoms into the heterocyclic ring, leading to the formation of diverse thiophene-based compounds . Researchers can explore variations of this reaction to access new derivatives with tailored properties.

Anti-Inflammatory Agents

Thiophene-containing compounds have shown promise as anti-inflammatory agents. For instance, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea exhibits anti-inflammatory activity . Investigating the mechanism of action and optimizing the structure of such compounds could lead to novel therapeutics for inflammatory conditions.

Serotonin Antagonists

Another avenue of exploration involves compounds like the maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one, which acts as a serotonin antagonist. These molecules may find applications in treating neurological disorders, including Alzheimer’s disease . Further studies are needed to uncover their full potential.

Mechanism of Action

The mechanism of action of thiophene derivatives can vary depending on the specific compound. Some thiophene derivatives have been found to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Future Directions

Thiophene and its derivatives have a wide range of applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . They are remarkably effective compounds with respect to their biological and physiological functions . Thus, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

N-(1-thiophen-2-ylcyclopentyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S2/c17-20(18,13-7-2-1-3-8-13)16-15(10-4-5-11-15)14-9-6-12-19-14/h1-3,6-9,12,16H,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCWUYTTXXZMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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